

# Biological activity of Myricetin 3-O-galactoside literature review

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## Compound of Interest

Compound Name: *Myricetin 3-O-galactoside*

Cat. No.: *B191946*

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An In-depth Technical Guide on the Biological Activity of **Myricetin 3-O-galactoside**

## Introduction

**Myricetin 3-O-galactoside** is a flavonoid, specifically a flavonol glycoside, that is found in various plants, including *Myrtus communis* and *Davilla elliptica*.<sup>[1][2]</sup> As a glycoside derivative of myricetin, it exhibits a range of biological activities that are of significant interest to researchers in the fields of pharmacology and drug development. This technical guide provides a comprehensive review of the current literature on the biological activities of **Myricetin 3-O-galactoside**, with a focus on its antioxidant, anti-inflammatory, antinociceptive, anti-photoaging, and cytotoxic effects. The information is presented with detailed experimental protocols, quantitative data summarized in tables, and signaling pathway diagrams to facilitate a deeper understanding of its mechanisms of action.

## Antioxidant and Antigenotoxic Activity

**Myricetin 3-O-galactoside** has demonstrated significant antioxidant properties through various mechanisms, including the inhibition of oxidative enzymes, scavenging of free radicals, and modulation of gene expression related to cellular defense.<sup>[1][3][4][5][6]</sup>

## Quantitative Data on Antioxidant Activity

Biological Activity	Assay	Test System	Result	Reference
Lipid Peroxidation Inhibition	Thiobarbituric acid reactive substances (TBARS)	Cell-free assay	IC50: 160 µg/mL	[3][4][5][6]
Xanthine Oxidase (XO) Inhibition	Spectrophotometric measurement of uric acid formation	Cell-free assay	57% inhibition at 100 µg/mL	[4][7][8]
Cytotoxicity	MTT Assay	K562 cells	IC50: 220 µg/mL	[8]
MDA Formation Inhibition	Thiobarbituric acid reactive substances (TBARS)	H <sub>2</sub> O <sub>2</sub> -induced K562 cells	Dose-dependent inhibition at 110, 220, and 440 µg/mL	[8]

## Experimental Protocols

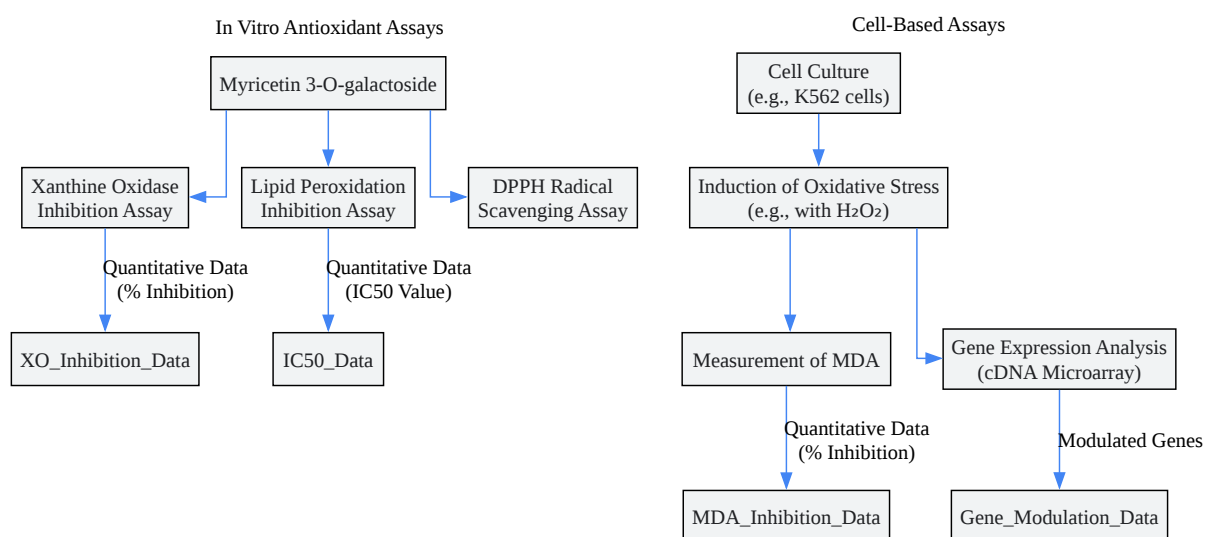
- Xanthine Oxidase (XO) Inhibition Assay:** The activity of XO is determined spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine. The reaction mixture contains phosphate buffer, xanthine, the test compound (**Myricetin 3-O-galactoside**), and xanthine oxidase. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound.
- Lipid Peroxidation Assay:** Lipid peroxidation is typically assessed by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored complex. The absorbance of this complex is measured spectrophotometrically at 532 nm. The IC50 value, the concentration of the compound that inhibits lipid peroxidation by 50%, is then determined.
- Antigenotoxic Activity Assessment (SOS Chromotest and Comet Assay):** The SOS chromotest is a bacterial assay that measures the induction of the SOS DNA repair system in *Escherichia coli* as an indicator of DNA damage. The Comet assay, or single-cell gel

electrophoresis, is used to detect DNA damage at the level of individual eukaryotic cells.

**Myricetin 3-O-galactoside** has been shown to inhibit the mutagenicity induced by compounds like nifuroxazide, aflatoxin B1, and hydrogen peroxide in these assays.[4][9]

Furthermore, cDNA microarray analysis has revealed that **Myricetin 3-O-galactoside** can modulate the expression of genes involved in the oxidative stress response (e.g., GPX1, TXN) and DNA damage repair (e.g., XPC, LIG4, XRCC5).[4]

## Experimental Workflow for Antioxidant Activity Assessment



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Caption: Workflow for assessing the antioxidant activity of **Myricetin 3-O-galactoside**.

## Anti-inflammatory and Antinociceptive Activities

**Myricetin 3-O-galactoside** exhibits both anti-inflammatory and antinociceptive (pain-relieving) properties, which appear to be mediated through the inhibition of the nitroergic pathway.<sup>[2][7][10]</sup>

### Quantitative Data on Anti-inflammatory Activity

Biological Activity	Assay	Test System	Treatment	Result	Reference
Anti-inflammatory	Carrageenan-induced paw edema	Swiss mice	0.26 and 0.78 mg/kg	Reduction in paw edema	<a href="#">[8]</a>
Antinociceptive	Formalin test (inflammatory phase)	Swiss mice	Dose-dependent	Inhibition of paw licking	<a href="#">[2]</a> <a href="#">[8]</a>
COX-2 Inhibition	ELISA	UVA-irradiated HaCaT keratinocytes	25 $\mu$ M	51.7% decrease	<a href="#">[11]</a>
iNOS Inhibition	Western Blot/ELISA	UVA-irradiated HaCaT keratinocytes	25 $\mu$ M	55.9% decrease	<a href="#">[11]</a>
TNF- $\alpha$ Inhibition	ELISA	UVA-irradiated HaCaT keratinocytes	25 $\mu$ M	66.6% decrease	<a href="#">[11]</a>
IL-1 $\beta$ Inhibition	ELISA	UVA-irradiated HaCaT keratinocytes	25 $\mu$ M	52.6% decrease	<a href="#">[11]</a>
IL-6 Inhibition	ELISA	UVA-irradiated HaCaT keratinocytes	25 $\mu$ M	81.3% decrease	<a href="#">[11]</a>

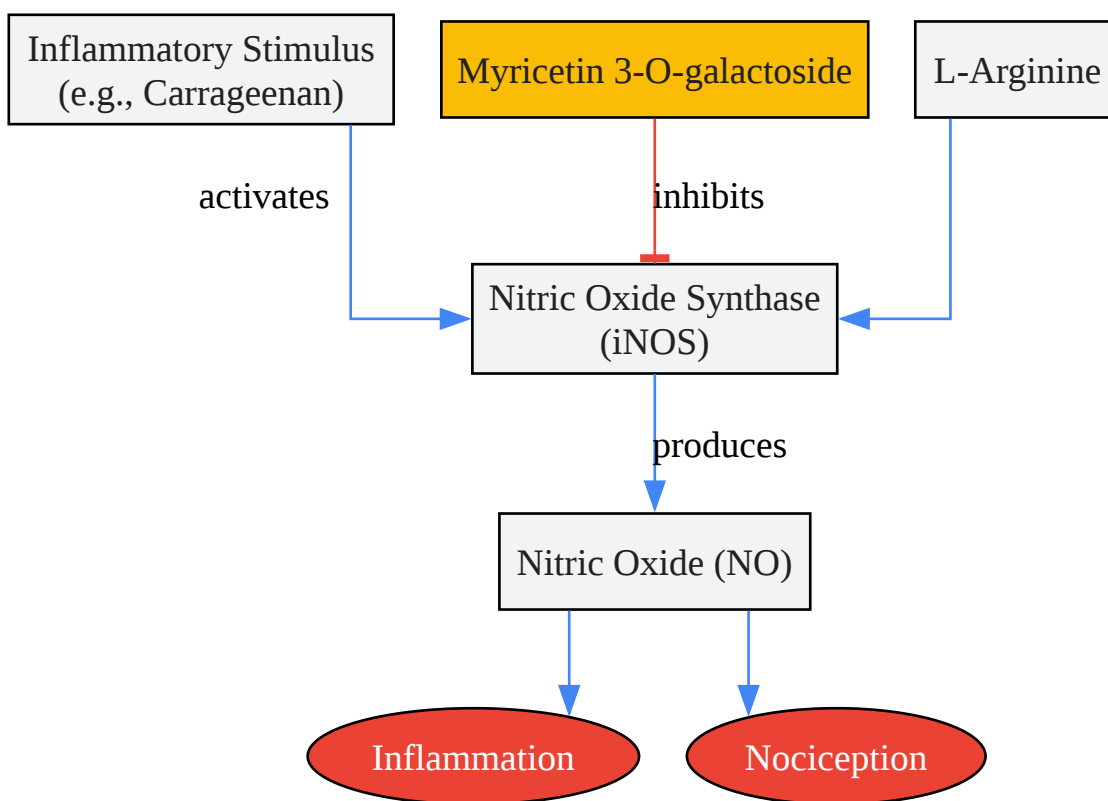
## Experimental Protocols

- **Carrageenan-Induced Paw Edema:** This is a standard in vivo model for evaluating acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a mouse,

causing localized edema. The volume of the paw is measured at various time points after the injection. The anti-inflammatory effect of **Myricetin 3-O-galactoside** is determined by its ability to reduce the carrageenan-induced increase in paw volume compared to a control group.

- **Formalin Test:** This is a model of nociception and is used to assess analgesic activity. Formalin is injected into the paw of a mouse, which elicits a biphasic pain response: an early neurogenic phase and a later inflammatory phase. The time the animal spends licking the injected paw is recorded. **Myricetin 3-O-galactoside** has been shown to inhibit the inflammatory phase of this test.<sup>[2][8]</sup>

## Signaling Pathway for Anti-inflammatory and Antinociceptive Effects



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Caption: Proposed mechanism of **Myricetin 3-O-galactoside**'s anti-inflammatory and antinociceptive effects.

## Anti-Photoaging Activity

**Myricetin 3-O-galactoside** has shown protective effects against UVA-induced skin damage, a process known as photoaging. Its mechanism involves the modulation of key signaling pathways that regulate extracellular matrix proteins and inflammation.[\[11\]](#)

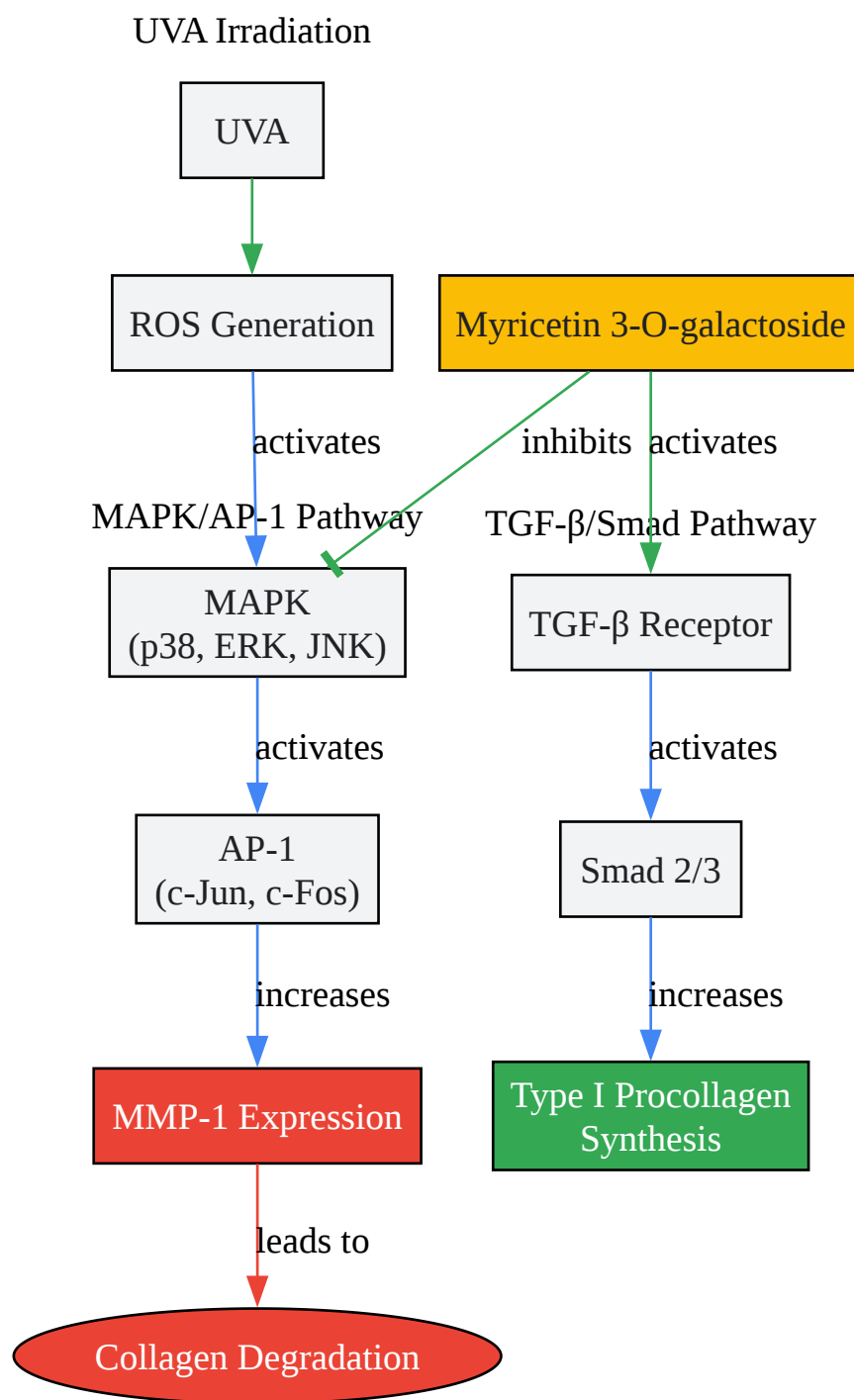
### Quantitative Data on Anti-Photoaging Effects

Biological Activity	Assay	Test System	Treatment	Result	Reference
MMP-1 Inhibition	Western Blot/ELISA	UVA-irradiated Human Dermal Fibroblasts (HDFs)	25 µM	47.5% decrease in protein levels	<a href="#">[11]</a>
Collagen Production	Western Blot/ELISA	UVA-irradiated HDFs	25 µM	39.2% increase in collagen levels	<a href="#">[11]</a>

## Experimental Protocols

- **Cell Culture and UVA Irradiation:** Human dermal fibroblasts (HDFs) or HaCaT keratinocytes are cultured and then exposed to a specific dose of UVA radiation (e.g., 10 J/cm<sup>2</sup>).
- **Treatment:** Following irradiation, the cells are treated with various concentrations of **Myricetin 3-O-galactoside**.
- **Analysis of Protein Expression:** The expression levels of matrix metalloproteinase-1 (MMP-1) and type I procollagen are quantified using techniques like Western blotting or ELISA.
- **Signaling Pathway Analysis:** The phosphorylation status of key proteins in the MAPK (p38, ERK, JNK) and TGF-β/Smad pathways is assessed by Western blotting to elucidate the mechanism of action.

## Signaling Pathway for Anti-Photoaging Effects



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Caption: Signaling pathways involved in the anti-photoaging effects of **Myricetin 3-O-galactoside**.



## Conclusion

**Myricetin 3-O-galactoside** is a multifunctional natural compound with promising therapeutic potential. Its well-documented antioxidant and antigenotoxic activities provide a strong basis for its protective effects against cellular damage. The anti-inflammatory and antinociceptive properties, mediated through the inhibition of the iNOS pathway, suggest its potential use in managing inflammatory conditions and pain. Furthermore, its ability to counteract the detrimental effects of UVA radiation on the skin by modulating the MAPK and TGF- $\beta$ /Smad signaling pathways highlights its potential in dermatology and cosmetics for anti-aging applications. While the cytotoxic effects of its aglycone, myricetin, are more extensively studied, the data on **Myricetin 3-O-galactoside**'s activity against certain cancer cell lines warrants further investigation. This comprehensive overview of its biological activities, supported by quantitative data and mechanistic insights, should serve as a valuable resource for researchers and professionals in drug discovery and development.

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